![molecular formula C16H21NO2 B12990367 Benzyl 2-azaspiro[4.4]nonane-3-carboxylate](/img/structure/B12990367.png)
Benzyl 2-azaspiro[4.4]nonane-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 2-azaspiro[4.4]nonane-3-carboxylate is a spirocyclic compound characterized by a unique structure that includes a benzyl group attached to a 2-azaspiro[4.4]nonane core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-azaspiro[4.4]nonane-3-carboxylate typically involves the (3+2) cycloaddition reaction of N-benzyl azomethine ylide, generated in situ, with ethylidenecyclopentane derivatives . The reaction is often carried out in the presence of lithium fluoride (LiF) in acetonitrile (MeCN) at 60°C. Alternative methods may use trifluoroacetic acid instead of LiF, although yields can be low .
Industrial Production Methods: While specific industrial production methods for Benzyl 2-azaspiro[4This may include the use of high-boiling solvents like dimethylformamide (DMF) and controlling reaction temperatures .
Analyse Des Réactions Chimiques
Types of Reactions: Benzyl 2-azaspiro[4.4]nonane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted spirocyclic compounds .
Applications De Recherche Scientifique
Benzyl 2-azaspiro[4.4]nonane-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex spirocyclic compounds.
Biology: The compound has shown potential as a scaffold for developing biologically active molecules.
Industry: It is used in the development of materials with specific optical and electronic properties.
Mécanisme D'action
The mechanism of action of Benzyl 2-azaspiro[4.4]nonane-3-carboxylate, particularly in its role as an anticonvulsant, involves modulation of neurotransmitter activity in the brain. The compound interacts with specific molecular targets, such as ion channels and receptors, to stabilize neuronal activity and prevent seizures . The exact pathways and molecular targets are still under investigation .
Comparaison Avec Des Composés Similaires
N-Benzyl-2-azaspiro[4.5]decane-1,3-dione: Another spirocyclic compound with anticonvulsant properties.
N-Phenyl-2-azaspiro[4.4]nonane-1,3-dione: Known for its potential in medicinal chemistry.
Uniqueness: Benzyl 2-azaspiro[4.4]nonane-3-carboxylate stands out due to its specific structural features, which confer unique chemical reactivity and biological activity. Its benzyl group and spirocyclic core make it a versatile scaffold for drug development and other applications .
Propriétés
Formule moléculaire |
C16H21NO2 |
|---|---|
Poids moléculaire |
259.34 g/mol |
Nom IUPAC |
benzyl 2-azaspiro[4.4]nonane-3-carboxylate |
InChI |
InChI=1S/C16H21NO2/c18-15(19-11-13-6-2-1-3-7-13)14-10-16(12-17-14)8-4-5-9-16/h1-3,6-7,14,17H,4-5,8-12H2 |
Clé InChI |
IFYCEBYXPJKKNM-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(C1)CC(NC2)C(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


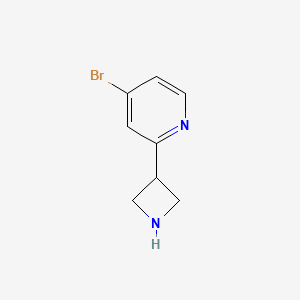
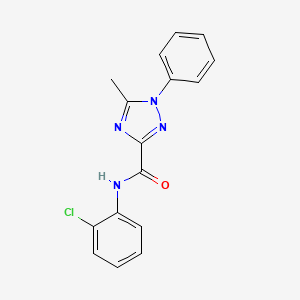
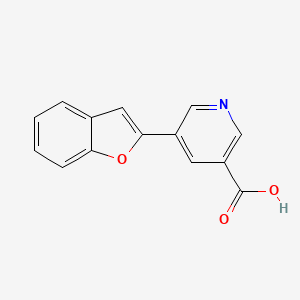
![3-Hydroxybicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B12990301.png)

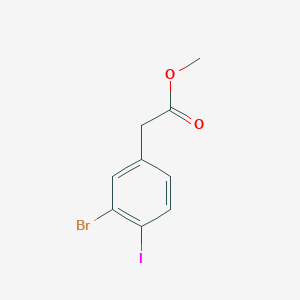
![3-(2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B12990325.png)
![5,7-Dichloro-N-(4-methoxyphenyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide](/img/structure/B12990336.png)
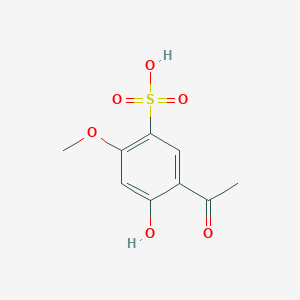
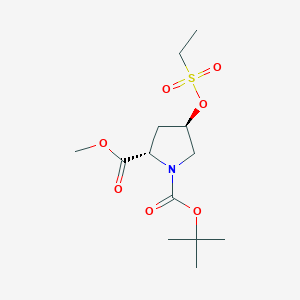
![(R)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-benzo[d]imidazol-6-yl)propanoic acid](/img/structure/B12990351.png)

![2-Benzyl-3a,6a-dimethyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B12990360.png)

